![molecular formula C14H21N3O B7543323 1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CDU and is known for its unique chemical structure that makes it a promising candidate for developing new drugs. In
科学研究应用
CDU has been extensively studied for its potential applications in treating various diseases. Studies have shown that CDU has anti-cancer, anti-inflammatory, and anti-viral properties. CDU has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, CDU has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of CDU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CDU has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are important regulators of cell cycle progression. CDU has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
CDU has been shown to have a number of biochemical and physiological effects. Studies have shown that CDU can induce cell cycle arrest and apoptosis in cancer cells. CDU has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. In addition, CDU has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
实验室实验的优点和局限性
One of the main advantages of CDU is its unique chemical structure, which makes it a promising candidate for developing new drugs. CDU has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, CDU has some limitations for lab experiments. CDU is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on CDU. One area of interest is the development of CDU-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of the mechanism of action of CDU and its potential targets in the cell. In addition, further research is needed to understand the biochemical and physiological effects of CDU and its potential side effects.
Conclusion
In conclusion, CDU is a promising chemical compound that has potential applications in the field of medicine. The synthesis of CDU is a multi-step process that results in a high-purity compound. CDU has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties. CDU works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CDU has several advantages for drug development, but also has limitations for lab experiments. Future research on CDU will focus on developing CDU-based drugs, exploring its mechanism of action, and understanding its biochemical and physiological effects.
合成方法
The synthesis of CDU involves a multi-step process that starts with the reaction of cyclopropylamine with phenylisocyanate. This reaction results in the formation of cyclopropyl phenylurea, which is then reacted with N,N-dimethyl-2-chloroethylamine to form the final product, CDU. The purity of CDU can be enhanced by recrystallization and chromatography techniques.
属性
IUPAC Name |
1-cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)13(11-6-4-3-5-7-11)10-15-14(18)16-12-8-9-12/h3-7,12-13H,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVDMZHMWDCXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


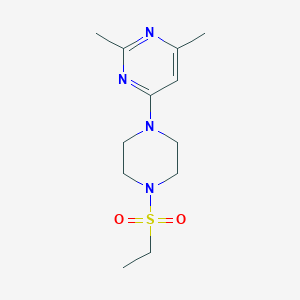
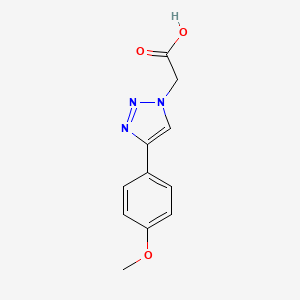
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
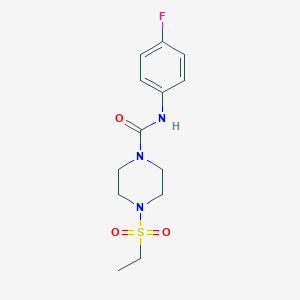
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
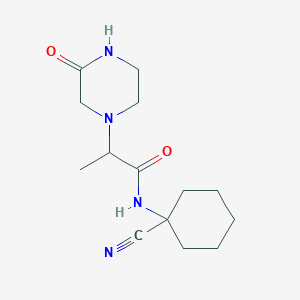
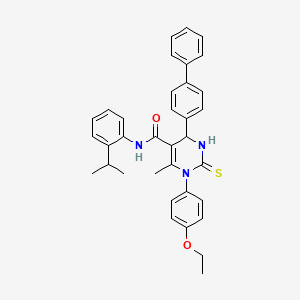
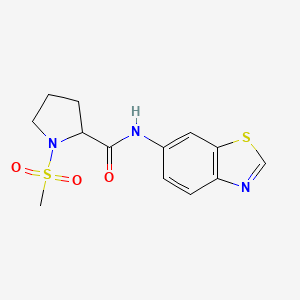
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)